Atracurium

Catalog No.
S576155
CAS No.
64228-79-1
M.F
C53H72N2O12+2
M. Wt
929.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atracurium

CAS Number

64228-79-1

Product Name

Atracurium

IUPAC Name

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

Molecular Formula

C53H72N2O12+2

Molecular Weight

929.1 g/mol

InChI

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2

InChI Key

YXSLJKQTIDHPOT-UHFFFAOYSA-N

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Solubility

2.32e-05 g/L

Synonyms

33 A 74, A 74, 33, Atracurium, Atracurium Besilate, Atracurium Besylate, Atracurium Dibesylate, Besilate, Atracurium, BW 33A, BW-33A, BW33A, Relatrac, Tracrium

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C

Description

The exact mass of the compound Atracurium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.32e-05 g/l. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Atracurium for Assessing Neuromuscular Function

Researchers utilize atracurium to induce a controlled degree of neuromuscular blockade in animal models. This allows for the evaluation of various factors influencing neuromuscular transmission, such as:

  • Effects of different anesthetic agents on neuromuscular blockade []. Atracurium can be used to assess how different anesthetic drugs interact with the neuromuscular junction, potentially affecting the duration or intensity of the blockade.
  • Neuromuscular disorders Atracurium-induced blockade can help researchers study how diseased muscle responds to NMBA compared to healthy muscle [].
  • Drug interactions with atracurium's action at the neuromuscular junction []. This can be important for determining the safety and efficacy of co-administered medications.

By precisely controlling the level of neuromuscular blockade with atracurium, researchers can gain valuable insights into the physiology and pharmacology of neuromuscular transmission.

Atracurium in Anesthesia Research

Atracurium is also used in anesthesia research to:

  • Evaluate the efficacy of reversal agents for neuromuscular blockade. Studies compare the effectiveness of different drugs in reversing the effects of atracurium, ensuring adequate recovery of muscle function after surgery [].
  • Develop new neuromuscular blocking agents. Atracurium serves as a benchmark for researchers developing novel NMBA with potentially improved properties, such as faster onset, shorter duration, or fewer side effects [].

Atracurium besylate is a non-depolarizing neuromuscular blocking agent of the benzylisoquinolinium class, primarily used in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures. Its chemical formula is C₆₅H₈₂N₂O₁₈S₂, with a molecular weight of 1243.49 g/mol . Atracurium functions by competitively antagonizing the action of acetylcholine at the neuromuscular junction, preventing muscle contraction without causing depolarization of the motor end plate .

Atracurium undergoes two primary metabolic pathways: Hofmann elimination and ester hydrolysis. Hofmann elimination is a non-enzymatic process that occurs at physiological pH, converting atracurium into laudanosine, a tertiary amino alkaloid with central nervous system stimulant properties . Ester hydrolysis involves the action of nonspecific esterases to break down atracurium into inactive metabolites. Both reactions are crucial for its pharmacokinetics, allowing for organ-independent metabolism, which is particularly beneficial in patients with compromised liver or kidney function .

As a neuromuscular blocker, atracurium's biological activity is characterized by its competitive inhibition of acetylcholine at the neuromuscular junction. This action leads to muscle relaxation and paralysis, making it essential in surgical settings . The onset of action typically occurs within 2 to 3 minutes after intravenous administration, with a duration of effect lasting approximately 20 to 35 minutes depending on the dose . Notably, atracurium is associated with histamine release, which can result in side effects such as hypotension and flushing .

Atracurium is synthesized through complex chemical processes that yield a mixture of stereoisomers. The synthesis involves multiple steps, including the formation of a quaternary ammonium compound that can undergo Hofmann elimination and ester hydrolysis. The final product contains ten possible stereoisomers due to its four stereocenters, although only six unique meso structures are formed due to molecular symmetry . This complexity allows for consistent pharmacological effects while minimizing variability in clinical outcomes.

Atracurium's primary application lies in anesthesia, where it is used to induce muscle relaxation during surgical procedures and mechanical ventilation. It is particularly useful in patients who may have renal or hepatic impairment since its metabolism is largely independent of these organs . Additionally, atracurium can be employed in intensive care settings for sedation and muscle relaxation in mechanically ventilated patients.

Studies have shown that atracurium interacts with various agents that may enhance or inhibit its effects. For instance, concurrent use with certain anesthetics or sedatives may potentiate its neuromuscular blockade effects. Conversely, medications that act as histamine blockers can mitigate the side effects associated with histamine release during atracurium administration . Understanding these interactions is crucial for optimizing patient management during anesthesia.

CompoundClassMetabolism TypeDuration of ActionKey Features
CisatracuriumBenzylisoquinoliniumHofmann elimination and ester hydrolysisIntermediateSingle-isomer formulation; less laudanosine produced
PancuroniumSteroidalHepatic metabolismLongMore potent; longer duration; renal excretion
VecuroniumSteroidalHepatic metabolismIntermediateLess histamine release; more potent than atracurium
RocuroniumSteroidalHepatic metabolismIntermediateRapid onset; shorter duration than atracurium

Atracurium's unique characteristic of undergoing Hofmann elimination allows for predictable pharmacokinetics across diverse patient populations, making it particularly valuable in clinical settings where organ function may be compromised .

Physical Description

Solid

XLogP3

7.9

Hydrogen Bond Acceptor Count

12

Exact Mass

928.50852574 g/mol

Monoisotopic Mass

928.50852574 g/mol

Heavy Atom Count

67

Melting Point

185 - 194 °C

UNII

2GQ1IRY63P

Related CAS

64228-81-5 (besylate)

Other CAS

64228-79-1

Wikipedia

Atracurium

Dates

Modify: 2023-07-20

Explore Compound Types